Home > Products > Screening Compounds P64629 > Ibrutinib impurity 15
Ibrutinib impurity 15 -

Ibrutinib impurity 15

Catalog Number: EVT-8388757
CAS Number:
Molecular Formula: C26H28N6O3
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of ibrutinib impurity 15 involves several steps that can include acylation reactions, purification processes, and crystallization techniques.

  1. Acylation Reaction: The synthesis typically begins with an acylation reaction where specific reagents are combined under controlled conditions. For example, pyrimidin-4-amine may react with various acylating agents in the presence of a base like N,N-diisopropylethylamine to form intermediates leading to ibrutinib and its impurities .
  2. Purification Steps: After the reaction, the mixture undergoes multiple washing steps using solvents like ethyl acetate and aqueous solutions to remove unreacted materials and by-products. This purification is crucial for isolating high-purity compounds .
  3. Crystallization: The final product is often crystallized from solvent mixtures to achieve the desired purity levels. The yield of ibrutinib obtained through these methods can reach up to 99% purity, indicating effective control over the synthesis process .
Molecular Structure Analysis

Structure and Data

Ibrutinib impurity 15 has a molecular formula of C26H28N6O3C_{26}H_{28}N_{6}O_{3}. Its structure features various functional groups typical of synthetic organic compounds used in pharmaceuticals. The precise structural representation helps in understanding its reactivity and potential interactions within biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involving ibuprofen impurity 15 are primarily focused on its formation during the synthesis of ibrutinib. These reactions can include:

  • Formation through Side Reactions: During the synthesis of ibrutinib, side reactions may occur that lead to the generation of impurity 15. Understanding these side reactions is crucial for optimizing synthetic routes to minimize impurities.
  • Stability Studies: Evaluating how impurity 15 behaves under various conditions (e.g., temperature, pH) can provide insights into its stability and potential degradation pathways.
Mechanism of Action

Process and Data

While ibuprofen impurity 15 itself may not have a defined therapeutic mechanism, it can influence the pharmacokinetics of ibuprofen when present in formulations. Impurities can affect drug absorption, distribution, metabolism, and excretion (ADME), potentially altering the drug's efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ibrutinib impurity 15 exhibits specific physical properties such as melting point, solubility characteristics, and spectral data (e.g., NMR, IR spectra) which are essential for its identification and quantification in pharmaceutical formulations.

  • Solubility: Understanding its solubility in various solvents is crucial for formulation development.
  • Stability: Assessing its stability under different environmental conditions helps predict its behavior during storage.
Applications

Scientific Uses

Ibrutinib impurity 15 serves primarily as a reference standard in analytical chemistry for quality control purposes within pharmaceutical manufacturing. Its quantification is essential for ensuring that the levels of impurities remain within acceptable limits as per regulatory guidelines.

Additionally, studying such impurities contributes to a broader understanding of drug metabolism and potential interactions within biological systems, which is vital for both safety assessments and therapeutic efficacy evaluations.

Introduction to Ibrutinib Impurity 15 in Pharmaceutical Context

Role of Process-Related Impurities in Ibrutinib Synthesis

Process-related impurities arise during active pharmaceutical ingredient (API) synthesis through incomplete reactions, side reactions, or residual intermediates. For ibrutinib, hydrazine hydrate—a genotoxic reagent—is instrumental in pyrazole ring formation, a core structural moiety. This reagent poses significant contamination risks if not purged effectively [6]. The Wolff-Kishner reduction, a key step in ibrutinib synthesis, employs hydrazine hydrate under high temperatures and pressures, creating conditions conducive to Impurity 15 formation through side reactions or incomplete intermediate degradation [6].

Residual solvents and catalysts (e.g., palladium from coupling reactions) further contribute to impurity profiles. For example, synthetic routes described in patent WO2017134588A1 involve piperidine derivatives and acryloyl chloride, where stoichiometric imbalances may yield acetylated or alkylated byproducts [3]. Impurity 15’s genesis is thus intrinsically linked to:

  • Reagent purity (e.g., hydrazine hydrate lot-to-lot variability)
  • Process parameters (temperature, pressure, reaction time)
  • Downstream purification efficacy (chromatography, crystallization)

Table 1: Primary Sources of Process-Related Impurities in Ibrutinib Synthesis

Synthesis StageReagents/ConditionsPotential ImpuritiesMitigation Strategies
Pyrazole formationHydrazine hydrate, 140–160°CHydrazone intermediatesOptimized stoichiometry
Piperidine coupling(R)-3-AminopiperidineN-Alkylation byproductsCatalytic control
AcrylationAcryloyl chloride, baseAcrylic acid adductsPurification via recrystallization

Structural and Functional Significance of Ibrutinib Impurity 15

While the precise structure of Ibrutinib Impurity 15 remains undisclosed in public literature, its classification as a process-related impurity suggests derivation from synthetic intermediates or reagents. Analogous impurities (e.g., Ibrutinib Impurity 1, CAS 1022150-11-3) exhibit modifications in the piperidine-acrylamide side chain or phenoxyphenyl group, which may alter BTK binding kinetics [2]. Spectroscopic and chromatographic data imply that Impurity 15 likely shares Ibrutinib’s core pyrazolo[3,4-d]pyrimidine scaffold but bears distinct substituents—potentially an isomeric variant or partial hydrolysis product [1] [6].

Functionally, structural analogs like dihydrodiol Ibrutinib (CAS 1226872-27-0) demonstrate how minor alterations can reduce BTK inhibitory activity. Impurity 15’s potential electrophilic sites (e.g., unsaturated bonds) raise concerns about protein adduct formation, which could provoke off-target effects. Analytical characterization leverages:

  • Reverse-phase HPLC: Separation using C18 columns with trifluoroacetic acid/acetonitrile mobile phases [1]
  • Mass spectrometry: Identification via molecular ion fragmentation patterns
  • UV spectrophotometry: Detection at λ~260 nm, confirming conjugated π-systems [1]

Table 2: Hypothesized Structural Features of Ibrutinib Impurity 15 Based on Analogous Impurities

Structural ElementLikely Modification SitePotential Functional Impact
Pyrazolo[3,4-d]pyrimidineN1-Alkylation or C3-substituentReduced BTK binding affinity
Piperidine-acrylamide linkerSaturated acrylamide bondLoss of irreversible cysteine binding
Phenoxyphenyl groupOrtho-hydroxylationAltered metabolic stability (CYP3A4 substrate)

Regulatory Implications of Impurity Profiling in BTK Inhibitor Therapeutics

Global regulatory agencies mandate strict control of genotoxic impurities (GTIs) like hydrazine hydrate (used in ibrutinib synthesis) at thresholds as low as 1–5 ppm under ICH M7(R1) guidelines [6]. Impurity 15 falls under "potentially genotoxic impurities" (PGIs) if structural alerts (e.g., alkylating groups) are present, necessitating toxicological qualification. Analytical methods must achieve:

  • Detection sensitivity: Limits of quantification (LOQ) ≤ 0.10% relative to ibrutinib
  • Specificity: Resolution factor (Rs) > 2.0 from adjacent peaks [1]

The ICH Q3A(R2) threshold for unidentified impurities in APIs is 0.10%, requiring advanced orthogonal methods like LC-MS/MS for characterization. Regulatory submissions must include:

  • Method validation data: Precision (RSD < 5%), accuracy (98–102%), linearity (R² > 0.999) [1]
  • Stability studies: Evidence of impurity growth under stress conditions
  • Control strategies: In-process testing, purification validation, and specification limits

For ibrutinib—whose monograph is absent from major pharmacopeias—manufacturers must establish proprietary impurity controls. The FDA and EMA increasingly demand identification thresholds (0.15%) for unspecified impurities, compelling manufacturers to elucidate structures and toxicological profiles for variants like Impurity 15.

Table 3: Regulatory Control Strategies for Ibrutinib Impurity 15

GuidelineImpurity ThresholdRequired ControlsAnalytical Method Criteria
ICH Q3A(R2)0.10% (unidentified)Specification settingHPLC with PDA/UV detection
ICH M7(R1)1.0 ppm (GTIs)Purge studies, genotoxicity assessmentLC-MS with derivatization (e.g., salicylaldehyde for hydrazine)
ICH Q11N/AProcess understanding, design space definitionRisk assessment via failure mode analysis

Properties

Product Name

Ibrutinib impurity 15

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-methoxypropan-1-one

Molecular Formula

C26H28N6O3

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C26H28N6O3/c1-34-15-13-22(33)31-14-5-6-19(16-31)32-26-23(25(27)28-17-29-26)24(30-32)18-9-11-21(12-10-18)35-20-7-3-2-4-8-20/h2-4,7-12,17,19H,5-6,13-16H2,1H3,(H2,27,28,29)/t19-/m1/s1

InChI Key

URYSNWCXWUETLP-LJQANCHMSA-N

SMILES

COCCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Canonical SMILES

COCCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Isomeric SMILES

COCCC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.